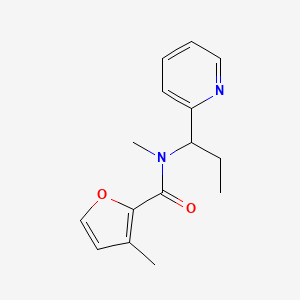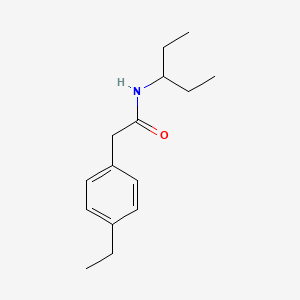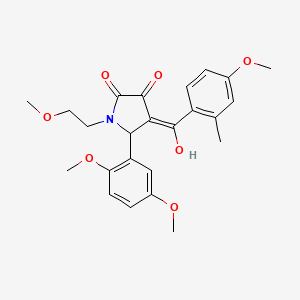![molecular formula C19H23N3O3 B5442760 3-(acetylamino)-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}butanamide](/img/structure/B5442760.png)
3-(acetylamino)-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(acetylamino)-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}butanamide, also known as AM-1241, is a synthetic cannabinoid receptor agonist that has been widely studied for its potential therapeutic applications in various diseases.
作用機序
3-(acetylamino)-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}butanamide exerts its effects by selectively activating cannabinoid receptor type 2 (CB2), which is primarily expressed in immune cells. Activation of CB2 receptors leads to the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory cytokines, resulting in analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
3-(acetylamino)-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}butanamide has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β, while increasing the production of anti-inflammatory cytokines such as IL-10. In addition, it has been shown to reduce the activation of glial cells, which play a key role in the development of chronic pain and inflammation.
実験室実験の利点と制限
3-(acetylamino)-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}butanamide has several advantages for lab experiments. It is a selective CB2 receptor agonist, which allows for specific targeting of immune cells. It has also been shown to have low toxicity and good pharmacokinetic properties. However, it is important to note that the effects of 3-(acetylamino)-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}butanamide may vary depending on the disease model and the route of administration.
将来の方向性
There are several future directions for the study of 3-(acetylamino)-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}butanamide. One potential application is in the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. In addition, it may have potential as an adjunct therapy for cancer treatment. Further studies are needed to fully understand the therapeutic potential of 3-(acetylamino)-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}butanamide and its underlying mechanisms of action.
Conclusion:
3-(acetylamino)-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}butanamide is a synthetic cannabinoid receptor agonist that has been extensively studied for its potential therapeutic applications in various diseases. It exerts its effects by selectively activating CB2 receptors, resulting in analgesic and anti-inflammatory effects. While there are limitations to its use in lab experiments, it has several advantages and shows promise for future therapeutic applications. Further research is needed to fully understand its potential and to develop effective treatments.
合成法
3-(acetylamino)-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}butanamide is synthesized by reacting 3-(acetylamino)butyric acid with 2-(2-methylphenoxy)nicotinyl chloride in the presence of a base. The resulting product is then acetylated to obtain 3-(acetylamino)-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}butanamide.
科学的研究の応用
3-(acetylamino)-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}butanamide has been extensively studied for its potential therapeutic applications in various diseases such as chronic pain, inflammation, and cancer. It has been found to have analgesic and anti-inflammatory effects in animal models of neuropathic pain, osteoarthritis, and inflammatory bowel disease. In addition, it has been shown to inhibit the growth of cancer cells in vitro and in vivo.
特性
IUPAC Name |
3-acetamido-N-[[2-(2-methylphenoxy)pyridin-3-yl]methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-13-7-4-5-9-17(13)25-19-16(8-6-10-20-19)12-21-18(24)11-14(2)22-15(3)23/h4-10,14H,11-12H2,1-3H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWMQFICHGFRTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=C(C=CC=N2)CNC(=O)CC(C)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-2-[5-(4-fluorophenyl)-3-isoxazolyl]azepane](/img/structure/B5442725.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B5442729.png)
![2-[2-(3,4-dimethoxyphenyl)vinyl]-6-iodo-3-(4-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B5442744.png)
![9H-fluoren-9-ylmethyl (3-{[(6-oxo-1,6-dihydro-3,4'-bipyridin-5-yl)amino]carbonyl}benzyl)carbamate](/img/structure/B5442746.png)
![ethyl 2-(5-{[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5442754.png)
![1-(2-hydroxyphenyl)-3-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}-2-propen-1-one](/img/structure/B5442756.png)
![5-chloro-N'-{[1-(2-chloro-6-fluorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-2-thiophenecarbohydrazide](/img/structure/B5442758.png)
![3-isopropyl-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)-1H-pyrazole-5-carboxamide](/img/structure/B5442767.png)

![4-bromo-N-[2-(4-bromophenyl)-2-oxoethyl]benzamide](/img/structure/B5442778.png)